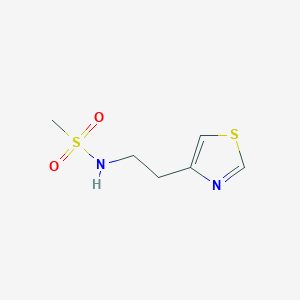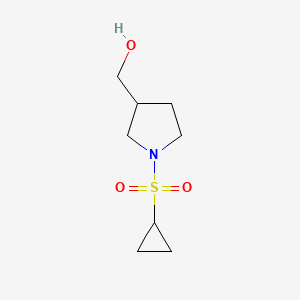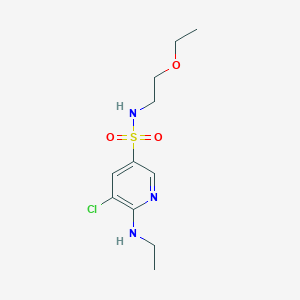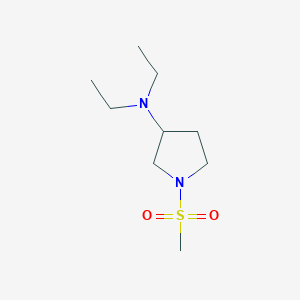
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine (DEMSA) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The purpose of
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and reduce the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity is thought to underlie the anticonvulsant and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the severity and frequency of seizures, as well as to reduce pain sensitivity. This compound has also been shown to affect the levels of certain neurotransmitters in the brain, including GABA and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to modulate neurotransmitter activity in the brain. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine. One area of interest is the development of new drugs based on this compound's anticonvulsant and analgesic effects. Another area of interest is the further study of this compound's mechanism of action, including its effects on other neurotransmitters and its potential interactions with other drugs. Additionally, this compound's potential applications in organic synthesis and other fields may also be explored in future research.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and a better understanding of its potential applications.
Méthodes De Synthèse
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine can be synthesized through a multi-step process involving the reaction of pyrrolidine with sodium bisulfite, followed by the reaction of the resulting product with diethylamine and methylsulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has been studied for its potential applications in various fields, including pharmacology, neuroscience, and organic synthesis. In pharmacology, this compound has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the development of new drugs. In neuroscience, this compound has been studied for its ability to modulate the activity of certain neurotransmitters, such as GABA and glutamate. In organic synthesis, this compound has been used as a chiral auxiliary in the synthesis of various compounds.
Propriétés
IUPAC Name |
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-4-10(5-2)9-6-7-11(8-9)14(3,12)13/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJPZAAJUSLCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)

![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)

![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

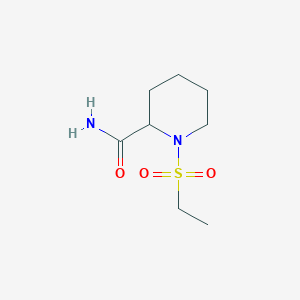
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
